molecular formula C6H4ClNO B027911 2-Chloroisonicotinaldehyde CAS No. 101066-61-9

2-Chloroisonicotinaldehyde

Cat. No. B027911
M. Wt: 141.55 g/mol
InChI Key: UFPOSTQMFOYHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214996B1

Procedure details

To a solution of oxalyl chloride (42.2 ml) in methylene chloride (1100 ml) is added dropwise a solution of dimethyl sulfoxide (68.7 ml) in methylene chloride (220 ml) at −60° C. to −50° C., and thereto is further added dropwise a solution of 2-chloro-4-hydroxymethylpyridine (63.2 g) in methylene chloride (440 ml) at the same temperature. The mixture is stirred for 15 minutes, and thereto is added dropwise triethylamine (306.6 ml) at the same temperature. The mixture is stirred for five minutes, and warmed to room temperature. After the reaction is complete, to the reaction mixture is added water (2.2 liters). The methylene chloride layer is separated, and the aqueous layer is extracted again with methylene chloride (2.2 liters). The methylene chloride layers are combined, and washed with a saturated aqueous sodium hydrogen carbonate solution, dried, and concentrated under reduced pressure to remove the solvent to give 2-chloropyridine-4-carbaldehyde.
Quantity
42.2 mL
Type
reactant
Reaction Step One
Quantity
68.7 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
63.2 g
Type
reactant
Reaction Step Two
Quantity
440 mL
Type
solvent
Reaction Step Two
Quantity
306.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:17]=[C:16]([CH2:18][OH:19])[CH:15]=[CH:14][N:13]=1.C(N(CC)CC)C>C(Cl)Cl.O>[Cl:11][C:12]1[CH:17]=[C:16]([CH:18]=[O:19])[CH:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
42.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
68.7 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
220 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
63.2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)CO
Name
Quantity
440 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
306.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted again with methylene chloride (2.2 liters)
WASH
Type
WASH
Details
washed with a saturated aqueous sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.